molecular formula C5H13NO2 B1336442 2-(Dimethylamino)propane-1,3-diol CAS No. 78531-45-0

2-(Dimethylamino)propane-1,3-diol

Cat. No. B1336442
CAS RN: 78531-45-0
M. Wt: 119.16 g/mol
InChI Key: CUACAHUDGBWTME-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propane-1,3-diol is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its interesting chemical properties. The compound features dimethylamino groups which are known to participate in a variety of chemical reactions, making it a versatile reagent in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an efficient preparation method for 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate starting from malonic acid has been described, which is relevant to the synthesis of phenols and amino pyridines . Additionally, the reaction of bis(dimethylamino)-2-propanol with trialkylaluminum, gallium, or indium compounds has been shown to yield dimeric compounds with interesting structural properties .

Molecular Structure Analysis

The molecular structure and conformational analysis of compounds related to 2-(Dimethylamino)propane-1,3-diol have been investigated using techniques such as NMR spectroscopy and X-ray structural analysis. For example, the structure of a 1,3-dioxane derivative with a dimethylamino phenyl substituent was studied, revealing a chair conformation and the orientation of substituents in both crystalline and solution states . The crystal structure of a dimeric compound formed with bis(dimethylamino)-2-propanol and gallium was determined, showing a five-coordinate gallium center with a distorted trigonal bipyramidal geometry .

Chemical Reactions Analysis

The dimethylamino group in 2-(Dimethylamino)propane-1,3-diol is known to facilitate various chemical reactions. For instance, the preparation of hexahydropyrimidines involved the reaction of aldehydes with a related diamine, 1,3-bis(dimethylamino)propane, indicating the potential of such compounds in the synthesis of bioactive molecules . The reactivity of these compounds can lead to the formation of structures with potential antifungal, antibiotic, and antiviral activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Dimethylamino)propane-1,3-diol have been studied, including their solubility in various solvents. The solubility of a related compound, (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, was measured in different solvents, and the data were fitted with various models to understand the solubility behavior . Such studies are crucial for the practical application of these compounds in different chemical environments.

Scientific Research Applications

Application 1: Synthesis of Aliphatic Cyclic Carbonate Monomers

  • Summary of the Application : 2-Amino-1,3-propane diols, which include 2-(Dimethylamino)propane-1,3-diol, serve as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. These monomers are crucial in the production of functional biodegradable polymers, which have significant implications for the development of next-generation materials for biomedical and environmentally friendly products .
  • Methods of Application or Experimental Procedures : The amino group of 2-amino-1,3-propane diols is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
  • Results or Outcomes : The unique feature of this approach is its ability to install concurrently two different functional groups. Selected monomers were subjected to organo-catalytic ring opening polymerization to produce well-defined homopolymers and copolymers with controlled composition .

Application 2: Synthesis of Cationic Surfactant Intermediates

  • Summary of the Application : 1-Dimethylamino-2,3-propanediol, a compound similar to 2-(Dimethylamino)propane-1,3-diol, is used in the synthesis of cationic surfactant intermediates .
  • Methods of Application or Experimental Procedures : The target products are synthesized by 1-dimethylamino-2,3-propanediol and alkyl isocyanates with triethylamine as a catalyst .
  • Results or Outcomes : The yield of the target products was 65% .

Safety And Hazards

The safety data sheet for “2-(Dimethylamino)propane-1,3-diol” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

2-(dimethylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUACAHUDGBWTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434787
Record name 2-(Dimethylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)propane-1,3-diol

CAS RN

78531-45-0
Record name 2-(Dimethylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)propane-1,3-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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